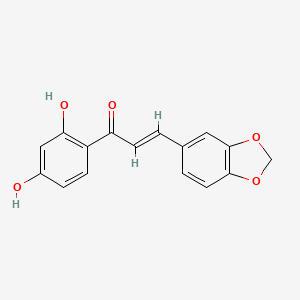

2',4'-Dihydroxy-3,4-methylenedioxychalcone

説明

Overview of Chalcones as a Class of Natural Products

Chalcones are plant-derived polyphenolic compounds that are abundant in nature. ijpsr.com They play a crucial role as precursors for all other types of flavonoids and isoflavonoids. bohrium.com Their presence contributes to the natural pigmentation of some plants, often imparting yellow to orange colors. nih.gov

Chalcones are classified as open-chain flavonoids. nih.gov Their fundamental chemical structure is 1,3-diaryl-2-propen-1-one, which consists of two aromatic rings (designated as A and B) joined by a three-carbon α,β-unsaturated carbonyl system. nih.govnih.gov This ketoethylenic group (–CO–CH=CH–) is a defining and reactive feature of the chalcone (B49325) scaffold. nih.govacs.org Unlike other flavonoids that possess a heterocyclic C ring, the three-carbon chain in chalcones remains open, which is a key distinguishing characteristic. fabad.org.tr This open-chain structure can undergo isomerization reactions, often catalyzed by the enzyme chalcone isomerase in plants, to form the corresponding flavanones, thereby serving as a crucial step in flavonoid biosynthesis. fabad.org.tr

Chalcones are widely distributed throughout the plant kingdom and are found in numerous edible and medicinal plants. nih.gov They are present in common fruits, vegetables, spices, and teas. nih.govnih.govrsc.org Significant quantities of chalcones have been isolated from plants belonging to families such as Leguminosae, Asteraceae, and Moraceae. ijpsr.comresearchgate.netcabidigitallibrary.org

Table 1: Examples of Natural Sources of Chalcones

| Plant Source | Common Name | Reference |

|---|---|---|

| Solanum lycopersicum | Tomato | rsc.orgresearchgate.net |

| Malus domestica | Apple | rsc.orgresearchgate.net |

| Glycyrrhiza glabra | Licorice | rsc.orgresearchgate.net |

| Boesenbergia pandurata | Fingerroot | rsc.orgresearchgate.net |

| Pityrogramma triangularis | Goldback Fern | nih.gov |

These plants have often been utilized in traditional medicine for centuries, and modern research has linked many of their therapeutic effects to their chalcone content. ijpsr.comresearchgate.net

Broad Spectrum of Investigated Biological Activities of Chalcones

The unique α,β-unsaturated ketone moiety in the chalcone structure is largely responsible for its diverse pharmacological properties. nih.govacs.org Both natural and synthetic chalcones have been extensively investigated and have demonstrated a broad spectrum of biological activities. These properties make chalcones attractive lead molecules for the development of new therapeutic agents. bohrium.com

Research has documented numerous activities, highlighting the versatility of the chalcone scaffold. The biological potential of these compounds has been demonstrated in a variety of in vitro and in vivo studies. nih.gov

Table 2: Investigated Biological Activities of Chalcones

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Studies have shown chalcones can induce apoptosis and inhibit proliferation in various cancer cell lines. | ontosight.ainih.govnih.gov |

| Anti-inflammatory | Chalcones have been demonstrated to inhibit the production of pro-inflammatory cytokines and enzymes. | ontosight.ainih.govnih.gov |

| Antioxidant | The compounds have been shown to scavenge free radicals and protect against oxidative stress. | ontosight.ainih.govnih.gov |

| Antimicrobial | Chalcones exhibit activity against a range of bacteria and fungi. | nih.govnih.govresearchgate.net |

| Antiviral | Certain chalcone derivatives have been investigated for their ability to inhibit viral replication. | bohrium.comacs.org |

| Antimalarial | The antimalarial potential of chalcones has been a subject of significant research. | nih.govacs.org |

| Antidiabetic | Some chalcones have been explored for their effects on blood glucose levels and related pathways. | bohrium.comacs.org |

The wide array of biological effects underscores the significance of chalcones as a privileged scaffold in medicinal chemistry and drug discovery. nih.govbohrium.com

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-11-3-4-12(14(19)8-11)13(18)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8,17,19H,9H2/b5-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQNYFMYKXCRKD-ORCRQEGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30417960 | |

| Record name | MLS002608039 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30417960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6962-62-5 | |

| Record name | MLS002608039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608039 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30417960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of Chalcones in Biological Systems

Elucidation of the Flavonoid Biosynthesis Pathway

The flavonoid biosynthesis pathway is an extension of the general phenylpropanoid pathway. nih.gov It begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into p-coumaroyl-CoA. nih.govnih.gov This molecule serves as a primary precursor for the vast family of flavonoids. nih.govtaylorandfrancis.com The elucidation of this pathway has been a significant achievement in plant biochemistry, accomplished through decades of genetic and molecular studies in model organisms like Arabidopsis thaliana, petunia, and maize. nih.gov These investigations have mapped out the sequence of enzymes and intermediate compounds, revealing that chalcones are the first key intermediates for all major flavonoid classes. nih.govbiotech-asia.org While p-coumaroyl-CoA is a common starting point, the synthesis of chalcones with more complex substitutions, such as the 3,4-methylenedioxy group found in 2',4'-Dihydroxy-3,4-methylenedioxychalcone, necessitates a modified starter molecule derived from further enzymatic transformations of phenylpropanoid intermediates.

Enzymatic Synthesis of Chalcones by Chalcone (B49325) Synthase (CHS)

The central enzyme responsible for the synthesis of the characteristic C15 chalcone backbone is Chalcone Synthase (CHS). nih.govnih.gov

Chalcone Synthase is considered the gatekeeper enzyme of the flavonoid pathway. nih.govmdpi.com It catalyzes the first committed step, marking the branch point from general phenylpropanoid metabolism into the dedicated flavonoid route. nih.govwikipedia.org As a member of the type III polyketide synthase (PKS) superfamily, CHS controls the flow of precursors into the synthesis of all subsequent flavonoids, including flavanones, flavonols, and anthocyanins. nih.govwikipedia.org Its pivotal position makes it a primary target for the regulation of flavonoid production in response to developmental and environmental signals. nih.gov

The catalytic cycle of CHS is a well-defined process of condensation reactions. mdpi.com The reaction begins when a starter molecule, typically p-coumaroyl-CoA, binds to a catalytic cysteine residue in the enzyme's active site. nih.govnih.gov This is followed by the sequential addition of three acetate (B1210297) units, which are supplied by three molecules of malonyl-CoA. nih.govnih.gov Each condensation step is coupled with a decarboxylation event, extending the polyketide chain. mdpi.com After the formation of a linear tetraketide intermediate, the enzyme facilitates a final intramolecular Claisen condensation to form the first aromatic ring (the A-ring) and release the final product, naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone). nih.govfrontiersin.org

For the biosynthesis of this compound, the starter molecule would not be p-coumaroyl-CoA. Instead, a specialized precursor, 3,4-methylenedioxycinnamoyl-CoA, would be required to provide the distinctive methylenedioxy group on the B-ring of the chalcone.

| Reaction Step | Description | Molecules Involved |

| Initiation | The starter molecule binds to the CHS active site. | p-Coumaroyl-CoA (or a derivative) |

| Elongation | Three successive condensation reactions add two-carbon units. | 3x Malonyl-CoA |

| Cyclization | The linear polyketide intermediate undergoes intramolecular cyclization. | Tetraketide intermediate |

| Product Release | The final chalcone product is released from the enzyme. | Naringenin Chalcone (or a derivative) |

Crystal structure analyses of CHS have revealed that it functions as a homodimer, with each monomer containing an independent active site housed within a deep cavity. nih.govscispace.com The architecture of this active site is crucial for orchestrating the complex series of reactions. scispace.comnih.gov Specific amino acid residues, including a conserved catalytic triad (B1167595) of Cys-His-Asn, are essential for substrate binding, decarboxylation, and the condensation reactions. frontiersin.orgnih.gov The shape and volume of the active site pocket guide the folding of the polyketide intermediate, which determines the cyclization pattern and thus the substitution pattern of the resulting A-ring. frontiersin.orgscispace.com While the typical product is naringenin chalcone with a 2',4',6'-trihydroxy substitution, variations in the active site among different plant CHS enzymes can lead to alternative cyclization products, potentially explaining the 2',4'-dihydroxy pattern observed in the target molecule. frontiersin.org

The expression of the gene encoding CHS is tightly controlled at the transcriptional level. tandfonline.comnih.gov Plant cells modulate CHS gene activity in response to a wide variety of internal and external stimuli, including developmental stages (like flowering) and environmental stresses such as UV light exposure, wounding, or pathogen attack. nih.govtandfonline.comgla.ac.uk The promoter regions of CHS genes contain specific DNA sequences that act as binding sites for various transcription factors, notably those from the R2R3-MYB, bHLH, and WD40 protein families. nih.gov These proteins can form regulatory complexes that activate or repress CHS gene expression, allowing the plant to fine-tune the production of flavonoids according to its specific needs. nih.govnih.gov

Subsequent Isomerization to Flavanones by Chalcone Flavanone (B1672756) Isomerase (CHI)

Once synthesized, chalcones stand at a metabolic crossroads. Many chalcones, particularly naringenin chalcone, serve as the direct substrate for the enzyme Chalcone Flavanone Isomerase (CHI). frontiersin.orgmdpi.com This enzyme catalyzes the rapid and stereospecific intramolecular cyclization of the chalcone to form a flavanone. frontiersin.orgwikipedia.org This isomerization reaction is a critical step, as it channels the metabolic flux towards the vast majority of downstream flavonoid classes, including flavones, flavonols, and anthocyanins. frontiersin.org While this cyclization can occur spontaneously, CHI increases the reaction rate by a factor of 10^7. frontiersin.org The formation of a flavanone from this compound would be the next logical step in its potential downstream metabolic pathway.

Chemical Synthesis Methodologies for 2 ,4 Dihydroxy 3,4 Methylenedioxychalcone and Its Analogs

Claisen-Schmidt Condensation as a Primary Synthetic Route

The Claisen-Schmidt condensation is the most fundamental and widely employed method for synthesizing chalcones. mdpi.comhumanjournals.comwikipedia.org This reaction involves a base- or acid-catalyzed crossed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503) (or another suitable ketone) that possesses α-hydrogens, followed by a dehydration step to yield the characteristic α,β-unsaturated ketone structure of the chalcone (B49325). mdpi.comwikipedia.org

The success of the Claisen-Schmidt condensation hinges on the careful control of reaction parameters and the choice of catalyst. The reaction is versatile and can be performed under various conditions, often tailored to the specific substrates being used.

Catalysts: The reaction is most commonly catalyzed by bases. Aqueous alkaline solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcohol solvent are traditional and effective choices. researchgate.net Other bases like lithium hydroxide (LiOH), barium hydroxide (Ba(OH)₂), and potassium carbonate (K₂CO₃) have also been successfully utilized. researchgate.netmdpi.comjocpr.com Acid catalysts, such as hydrogen chloride (HCl), sulfuric acid, p-toluenesulfonic acid, or Lewis acids like boron trifluoride (BF₃), can also facilitate the condensation. jocpr.com In some modern approaches, solid catalysts like KF-Al₂O₃ or amino-grafted zeolites are used to simplify product purification and improve the environmental profile of the synthesis. researchgate.netnih.gov

Solvents: Ethanol (B145695) is a frequently used solvent, as it effectively dissolves both the reactants and the alkaline catalyst. mdpi.com Methanol is another common choice. mdpi.com In efforts to develop greener synthetic protocols, water has been explored as an environmentally benign solvent, sometimes in conjunction with phase-transfer catalysts or ultrasound. Solvent-free, or "neat," conditions have also been reported, often using a solid catalyst and mechanical grinding or ultrasound to promote the reaction. mdpi.com

Temperature and Reaction Time: Reaction conditions can range from room temperature for several hours or even days, to elevated temperatures (around 50°C) to accelerate the reaction, typically completing within a few hours. researchgate.net The choice of temperature is often a trade-off between reaction speed and the potential for side reactions.

The following table summarizes typical reaction parameters for chalcone synthesis via Claisen-Schmidt condensation.

| Catalyst | Solvent | Temperature | Reaction Time | Typical Yield |

| NaOH / KOH | Ethanol/Water | Room Temp - 50°C | 4 - 15 hours | Moderate to High |

| LiOH·H₂O | Methanol | 40°C | Varies | High (e.g., 91%) mdpi.com |

| KF-Al₂O₃ | Ethanol | Ultrasound | < 1 hour | 83 - 98% nih.gov |

| SOCl₂ / EtOH | Ethanol | Reflux | 2 - 3 hours | Good |

| Recyclable Ionic Liquids | Varies | Varies | Varies | High, with catalyst reuse researchgate.net |

This table is generated based on data from multiple sources for various chalcone syntheses.

The structure of the resulting chalcone is directly determined by the starting aromatic aldehyde and acetophenone. For the specific synthesis of 2',4'-Dihydroxy-3,4-methylenedioxychalcone , the precursors are strategically chosen as follows:

Aromatic Aldehyde: The "3,4-methylenedioxy" part of the name points to the use of 3,4-methylenedioxybenzaldehyde , which is commonly known as piperonal (B3395001) . This aldehyde provides the B-ring and the attached methylenedioxy functional group.

Acetophenone: The "2',4'-Dihydroxy" portion of the name indicates that the A-ring originates from 2',4'-dihydroxyacetophenone . This ketone provides the core phenyl group with the two hydroxyl substituents at the specified positions.

The condensation of these two specific reactants under appropriate catalytic conditions yields the target molecule, this compound. The versatility of the Claisen-Schmidt reaction allows for the synthesis of a vast library of chalcone analogs by simply varying the substitution patterns on either the aldehyde or the acetophenone starting materials. humanjournals.commdpi.com

Innovations in Synthetic Techniques for Chalcone Derivatives

While the Claisen-Schmidt condensation remains the primary route, research has focused on innovative techniques to improve reaction efficiency, reduce environmental impact, and increase product yields.

One of the most significant advancements is the use of ultrasound irradiation to promote the reaction. mdpi.com This technique, known as sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity.

Ultrasound-assisted synthesis offers several advantages over conventional methods:

Reduced Reaction Times: Reactions that might take several hours using conventional stirring at room temperature or heating can often be completed in a matter of minutes under ultrasonic irradiation. mdpi.comekb.eg One study noted a reaction that took 4 hours by conventional means was completed in 15 minutes with ultrasound. mdpi.com

Increased Yields: Sonication can lead to significantly higher product yields, in some cases achieving quantitative conversion. mdpi.comnih.gov

Milder Conditions: The reactions can often be carried out at ambient temperature, reducing energy consumption and minimizing the formation of by-products. semanticscholar.org

Green Chemistry: The enhanced efficiency can lead to the use of less solvent or even allow for reactions in greener solvents like water, aligning with the principles of green chemistry.

For example, the synthesis of 3′,4′-methylenedioxychalcone derivatives has been successfully achieved with high yields using LiOH·H₂O in ethanol at 40°C under ultrasound conditions. mdpi.com

Derivatization and Functionalization Strategies

The basic chalcone scaffold is a versatile platform for further chemical modification to create a diverse range of derivatives. biosynth.com These strategies aim to introduce new functional groups or heterocyclic systems to modulate the molecule's properties.

Common derivatization approaches include:

Modification of Hydroxyl Groups: The hydroxyl groups on the A-ring of this compound can be modified through reactions like alkylation (e.g., using propargyl bromide) or etherification to introduce new side chains. nih.gov

Reactions at the α,β-Unsaturated System: The reactive α,β-unsaturated ketone moiety can participate in various reactions. For instance, it can react with nucleophiles in Michael additions or undergo cycloaddition reactions to form heterocyclic rings like pyrazolines.

Building Hybrid Molecules: Chalcones can be functionalized and then linked to other bioactive scaffolds. For example, a chalcone derivative can be prepared and subsequently reacted with a piperazine (B1678402) moiety to create a chalcone-piperazine hybrid. acs.org Similarly, indole (B1671886) or imidazole (B134444) functionalities can be incorporated into the chalcone structure. acs.org This often involves a multi-step synthesis where the initial chalcone is halogenated and then undergoes nucleophilic substitution with the desired heterocyclic amine. acs.org

These functionalization strategies allow chemists to systematically explore the chemical space around the chalcone core, leading to the development of new compounds with tailored characteristics. nih.gov

Investigations into the Biological Activities and Underlying Molecular Mechanisms

Antineoplastic Activity and Apoptotic Induction by 2',4'-Dihydroxy-3,4-methylenedioxychalcone

Research has identified this compound as a compound with significant anticancer properties. griffith.edu.au Studies utilizing Ehrlich ascites carcinoma (EAC) cells have demonstrated its capacity to inhibit cancer cell growth and induce programmed cell death, or apoptosis. griffith.edu.au This chalcone (B49325) derivative has shown notable efficacy in both laboratory settings and in preclinical models, suggesting its potential as a therapeutic agent. griffith.edu.au

Inhibition of Cellular Proliferation and Growth

This compound has demonstrated potent inhibitory effects on the proliferation of cancer cells. griffith.edu.au In studies involving EAC cells, this compound, referred to as C1, exhibited the highest degree of cell growth inhibition among several tested chalcone derivatives. griffith.edu.au In vivo experiments showed a significant reduction in tumor burden and an increase in the lifespan of tumor-bearing mice treated with the compound. griffith.edu.au Specifically, treatment resulted in a cell growth inhibition of 81.71% and extended the life span of EAC-bearing mice by 82.60%. griffith.edu.au Furthermore, in vitro tests confirmed that the compound kills EAC cells in a dose-dependent manner. griffith.edu.au

| Parameter | Result | Cell Line | Source |

|---|---|---|---|

| Cell Growth Inhibition | 81.71% | Ehrlich Ascites Carcinoma (EAC) | griffith.edu.au |

| Increased Life Span (in vivo) | 82.60% | EAC-bearing mice | griffith.edu.au |

| Tumor Burden Reduction | 22.2% of control | EAC-bearing mice | griffith.edu.au |

Mechanisms of Mitochondria-Mediated Apoptosis

The primary mechanism behind the antineoplastic activity of this compound is the induction of apoptosis through the mitochondrial pathway. griffith.edu.au This intrinsic pathway is a crucial process for eliminating damaged or cancerous cells. The compound's ability to trigger this cascade indicates that it directly influences the mitochondria, leading to the initiation of the apoptotic process within the cancer cells. griffith.edu.au This is a key characteristic of many effective anticancer agents. Chalcones, in general, are known to induce apoptosis through the regulation of Bcl-2 family proteins, which are central to the mitochondrial pathway. mdpi.com

Regulation of Apoptosis-Related Protein Expression (e.g., upregulation of p53 and Bax, downregulation of Bcl-2)

Molecular analysis of EAC cells treated with this compound reveals significant changes in the expression levels of key apoptosis-regulating proteins. griffith.edu.au The treatment led to a notable upregulation in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. griffith.edu.au Conversely, the expression of the anti-apoptotic protein Bcl-2 was reduced. griffith.edu.au The tumor suppressor p53 can directly induce the transcription of the pro-apoptotic Bax gene. nih.gov An increased ratio of Bax to Bcl-2 is a critical factor that permeabilizes the mitochondrial membrane, triggering the apoptotic cascade. researchgate.net This modulation of protein expression effectively shifts the balance within the cancer cell, favoring cell death over survival. griffith.edu.au

| Protein | Effect of Treatment | Function | Source |

|---|---|---|---|

| p53 | Upregulation | Tumor Suppressor / Pro-Apoptotic | griffith.edu.au |

| Bax | Upregulation | Pro-Apoptotic | griffith.edu.au |

| Bcl-2 | Downregulation | Anti-Apoptotic | griffith.edu.au |

Morphological and DNA Fragmentation Signatures of Apoptosis

The induction of apoptosis by this compound is further confirmed by distinct morphological and biochemical changes in the treated cancer cells. griffith.edu.au Microscopic examination using Hoechst 33342 staining revealed classic apoptotic features, including membrane blebbing, condensation of chromatin, and fragmentation of the nucleus. griffith.edu.au Additionally, DNA fragmentation, a hallmark of late-stage apoptosis, was observed through gel electrophoresis, showing a characteristic ladder pattern in the treated EAC cells. griffith.edu.au These observations provide clear evidence that the compound effectively induces the cellular machinery of apoptosis. griffith.edu.au

Antifungal Properties of Methylenedioxychalcone Derivatives

Beyond their antineoplastic effects, chalcone derivatives featuring a methylenedioxy group have also been investigated for their antifungal capabilities. mdpi.comconsensus.app These compounds represent a promising alternative for controlling the growth of fungi that are pathogenic to plants, potentially reducing crop losses. mdpi.com

Inhibition of Mycelial Growth in Fungal Pathogens (e.g., Monilinia fructicola)

Derivatives of 3',4'-Methylenedioxychalcone have demonstrated strong antifungal activity against Monilinia fructicola, the fungus responsible for brown rot in a variety of stone fruits. mdpi.comconsensus.app In vitro studies have evaluated the efficacy of these compounds in inhibiting both the growth of mycelia and the germination of conidia. mdpi.com One particularly effective derivative, which retained the 3,4-methylenedioxy group on one aromatic ring and had methoxy (B1213986) and hydroxyl substituents on the other, showed potent inhibition of mycelial growth. mdpi.com This specific compound exhibited an EC50 (half-maximal effective concentration) value of 20.61 µg/mL for mycelial growth inhibition, highlighting its potential for managing fungal diseases in crops. mdpi.comconsensus.app

| Fungal Pathogen | Compound Type | Activity Metric | Value | Source |

|---|---|---|---|---|

| Monilinia fructicola | 3',4'-Methylenedioxychalcone Derivative (Compound F) | EC50 (Mycelial Growth) | 20.61 µg/mL | mdpi.comconsensus.app |

| Monilinia fructicola | 3',4'-Methylenedioxychalcone Derivative (Compound F) | MIC (Conidial Germination) | <10 µg/mL | mdpi.comconsensus.app |

Suppression of Conidial Germination

The antifungal potential of chalcone derivatives, including this compound, extends to the crucial early stages of fungal development, specifically the germination of conidia. Research has demonstrated that certain chalcones can effectively inhibit this process, which is essential for the initiation of fungal infection in various hosts.

Studies on derivatives of 3′,4′-methylenedioxychalcone have shown a potent inhibitory effect on the conidial germination of Monilinia fructicola, a fungus responsible for brown rot in stone fruits. mdpi.com For some of the most effective derivatives, the minimum inhibitory concentration (MIC) required to prevent germination was found to be less than 10 µg/mL. mdpi.com This highlights the sensitivity of fungal spores to these compounds. The 3,4-methylenedioxy group on the A ring of the chalcone structure is suggested to be a key contributor to this activity. mdpi.com

Furthermore, the mechanism of action at a molecular level involves the downregulation of genes essential for the conidiation process. For instance, treatment of Aspergillus fumigatus with 2',4'-dihydroxychalcone (B613834) led to a significant decrease (approximately 3- to 5-fold) in the expression of conidiation-associated genes such as abaA, brlA, and wetA. nih.gov This indicates that the compound interferes with the genetic regulation of spore development and maturation.

Table 1: Inhibitory Effect of a 3',4'-Methylenedioxychalcone Derivative on Monilinia fructicola

| Parameter | Mycelial Growth | Conidial Germination |

|---|---|---|

| EC₅₀ | 20.61 µg/mL | Not Reported |

| MIC | Not Reported | <10 µg/mL |

Data sourced from a study on a highly active derivative featuring methoxy and hydroxyl substitutions on the B ring. mdpi.com

Molecular Interactions with Fungal Enzymes (e.g., succinate (B1194679) dehydrogenase)

A key aspect of understanding the antifungal activity of this compound and related compounds is elucidating their interactions with essential fungal enzymes. One such critical target is succinate dehydrogenase (SDH), also known as mitochondrial complex II. mdpi.com This enzyme plays a vital role in both the Krebs cycle and the electron transport chain, making it an ideal target for fungicides as its inhibition disrupts fungal respiration. mdpi.comnih.gov

Molecular docking studies have been employed to simulate the interaction between 3′,4′-methylenedioxychalcone derivatives and the active sites of the SDH enzyme. mdpi.com These in silico analyses revealed that the chalcone derivatives can bind effectively within the enzyme's active site. The interactions are stabilized by a network of molecular bonds, including hydrogen bonds, which are crucial for the inhibitory action. mdpi.com For example, a particularly active derivative demonstrated a favorable binding energy score of -6.9 kcal/mol, which is comparable to that of a known native ligand of the enzyme. mdpi.com This suggests a strong and stable interaction, leading to the inhibition of the enzyme's function. The presence of the 3,4-methylenedioxy motif appears to be important for this binding affinity. mdpi.com

Antibacterial Activity Profiles of Chalcone Derivatives

Chalcone derivatives have been extensively investigated for their antibacterial properties, demonstrating a range of activities against various bacterial species.

Selective Activity against Gram-Positive Bacterial Species

A notable characteristic of many chalcone derivatives is their selective efficacy against Gram-positive bacteria. nih.gov Structure-activity relationship (SAR) analyses have identified specific structural features that are crucial for this activity. The presence of a 2′,4′-dihydroxylated A ring within the chalcone scaffold is considered a key pharmacophoric element for potent anti-Gram-positive bacterial effects. nih.gov

This selectivity is evident in the minimum inhibitory concentration (MIC) values reported for various chalcones against a panel of bacteria. For instance, certain synthetic chalcones exhibit significant activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis, while showing considerably less or no activity against Gram-negative species. nih.govmdpi.com This differential activity is likely due to the fundamental differences in the cell wall structure between Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as an effective permeability barrier, which can prevent the chalcone molecules from reaching their intracellular targets. journalmrji.com

Response against Multidrug-Resistant Strains (e.g., MRSA)

The emergence of multidrug-resistant (MDR) bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health challenge. Chalcones have shown promise in combating these resilient pathogens. Several studies have reported that synthetic chalcone derivatives possess potent antibacterial activity against MRSA. nih.govresearchgate.net

For example, a 2′,4′-dihydroxychalcone derivative with an appended 2-allyloxy group demonstrated excellent activity against both methicillin-sensitive S. aureus (MSSA) and MRSA, with MIC values as low as 0.39–6.25 μg/mL. nih.gov Another study found that a flavanone (B1672756) derived from a chalcone exhibited moderate inhibitory activity against an MRSA strain with an MIC value of 50 µg/ml. researchgate.net Beyond direct growth inhibition, some chalcones have been shown to interfere with the virulence factors of MRSA. At subinhibitory concentrations, certain newly-synthesized chalcones were able to reduce the hemolytic activity of MRSA, a key pathogenic trait, by inhibiting the production of α-hemolysin. nih.gov

Table 2: Antibacterial Activity of a Potent Chalcone Derivative

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MSSA | 0.39 - 12.5 |

| MRSA | 0.39 - 6.25 |

Data for a 2′,4′-di-OH chalcone with a 2-allyloxy group. nih.gov

Activity Limitations against Gram-Negative Bacteria

Despite their effectiveness against Gram-positive bacteria, the activity of many chalcones is significantly limited against Gram-negative species. nih.gov As mentioned, the complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharide, provides a formidable barrier that restricts the entry of many antibacterial compounds, including chalcones. journalmrji.com

While some chalcones do exhibit activity against Gram-negative bacteria like Escherichia coli, the concentrations required for inhibition are often much higher than those needed for Gram-positive organisms. mdpi.com In some cases, chalcones are only effective against Gram-negative bacteria when used in synergistic combinations with other antibiotics, suggesting they may have a limited standalone effect. nih.gov This difference in susceptibility underscores the structural challenges in developing broad-spectrum antibacterial agents from the chalcone scaffold.

Antioxidant Properties and Radical Scavenging Capacity of Chalcones

Chalcones are a class of flavonoids known for their significant antioxidant properties. ontosight.ai This activity is primarily attributed to their ability to scavenge free radicals, which are highly reactive molecules that can cause oxidative damage to cells. The radical scavenging capacity of chalcones is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical assay. researchgate.netnih.gov In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2',4'-dihydroxychalcone |

| α-hemolysin |

Mechanisms of Oxidative Stress Mitigation

Research has demonstrated that this compound possesses antioxidant properties, primarily through its ability to scavenge free radicals and protect against oxidative stress. ontosight.ai This direct interaction with reactive oxygen species (ROS) is a key mechanism for mitigating cellular damage. The fundamental structure of chalcones, featuring an α,β-unsaturated ketone system, contributes to this antioxidant capacity. researchgate.net Studies on various chalcone derivatives have consistently highlighted their potential as antioxidants. researchgate.net For instance, the presence of hydroxyl (-OH) groups on the aromatic rings is known to enhance the radical scavenging activity of these compounds. nih.gov

Influence on Antioxidant Enzyme Systems

Beyond direct radical scavenging, chalcone compounds can also exert their antioxidant effects by modulating endogenous antioxidant enzyme systems. While specific data on this compound's influence is not detailed in the available research, studies on structurally similar chalcones provide significant insights.

One such related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has been shown to augment the cellular antioxidant defense capacity. In studies involving PC12 cells subjected to hydrogen peroxide-induced oxidative stress, DMC treatment led to several key outcomes:

Increased activity of superoxide (B77818) dismutase (SOD): SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

Elevated cellular levels of glutathione (B108866) (GSH): GSH is a major non-enzymatic antioxidant that plays a vital role in neutralizing free radicals and detoxifying harmful compounds.

Reduced levels of malondialdehyde (MDA): MDA is a marker of lipid peroxidation, a process where free radicals damage lipids in cell membranes. A decrease in MDA indicates reduced oxidative damage.

These findings suggest that chalcones can protect cells not only by directly neutralizing ROS but also by enhancing the activity and availability of the cell's own antioxidant machinery.

Anti-inflammatory Potential of Chalcone Compounds

This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. ontosight.ai This aligns with a broad body of research demonstrating the anti-inflammatory properties of the chalcone family. researchgate.net

The anti-inflammatory mechanisms of chalcones are multifaceted. A synthetic rigid 3,4-dihydroxychalcone (B600350) (RDHC) demonstrated significant anti-inflammatory and antinociceptive effects in animal models. mdpi.com The effect was particularly pronounced in the chronic or inflammatory phase of the formalin test, indicating a potent ability to suppress inflammatory processes. mdpi.com Another study on a related dihydrochalcone (B1670589) identified potent and selective inhibition of 5-lipoxygenase (5-hLOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Further research into chalcone derivatives has shown they can suppress inflammatory responses in macrophages by modulating pathways like the Nrf2/HO-1 antioxidant pathway, which in turn can block the transcription of pro-inflammatory cytokines.

Antiprotozoal Research on Chalcones

Chalcone compounds have been extensively investigated for their potential as antiprotozoal agents, showing activity against a range of parasites including Leishmania, Trypanosoma, and Plasmodium. nih.govresearchgate.netnih.gov

The mechanism of antileishmanial action for some oxygenated chalcones is believed to involve the disruption of the parasite's mitochondria. nih.gov These compounds have been shown to inhibit parasite respiration and the activity of mitochondrial dehydrogenases, leading to alterations in mitochondrial ultrastructure and function. nih.gov For trypanocidal activity, proposed mechanisms include the inhibition of essential parasite enzymes such as cruzipain, a cysteine protease vital for the metabolism and proliferation of Trypanosoma cruzi. mdpi.com

Numerous studies have quantified the in vitro efficacy of various chalcones against different protozoan species. A chalcone closely related to the subject of this article, 2',4'-dihydroxy-4-methoxychalcone, showed significant inhibitory activity against the intracellular survival of Leishmania donovani parasites. nih.gov The following tables summarize the antiprotozoal activities of several chalcone derivatives as reported in various studies.

Leishmanicidal Activity of Chalcone Derivatives

| Compound | Parasite Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2',4'-dihydroxy-4-methoxychalcone | Leishmania donovani (amastigotes) | EC₅₀ | 0.39 µg/mL | nih.gov |

| 2'-hydroxy-3,4-dimethoxychalcone | Leishmania donovani (amastigotes) | EC₅₀ | 0.41 µg/mL | nih.gov |

| 2',4'-dimethoxy-6'-hydroxychalcone | Leishmania mexicana | EC₅₀ | 5.2 µg/mL | strath.ac.uk |

| Synthetic Chalcone (Compound 2) | Leishmania (V.) braziliensis (promastigotes) | IC₅₀ | 1.38 µM | nih.gov |

Trypanocidal Activity of Chalcone Derivatives

| Compound | Parasite Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2',4'-dimethoxy-6'-hydroxychalcone | Trypanosoma brucei brucei | EC₅₀ | 0.5 µg/mL | strath.ac.uk |

| Indanone-based Chalcones (9 potent hits) | Trypanosoma brucei brucei | IC₅₀ | 0.5 - 8.9 µM | nih.gov |

| Ligustrazine-based Chalcone (2c) | Trypanosoma brucei brucei | EC₅₀ | 2.59 µM | mdpi.com |

| Unsubstituted Chalcone (C1) | Trypanosoma cruzi | Potent inhibitory effect | nih.gov |

Antimalarial Activity of Chalcone Derivatives

| Compound | Parasite Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Licochalcone A | Plasmodium falciparum (CQ-S & CQ-R) | Inhibits development | acs.org | |

| Chalcone 77 | P. falciparum (CQ-S 3D7) | IC₅₀ | 94.73 nM | acs.org |

| Chalcone 77 | P. falciparum (CQ-R K1) | IC₅₀ | 84.21 nM | acs.org |

| 2,4-Dimethoxy-4'-Butoxychalcone | P. falciparum (CQ-S 3D7) | IC₅₀ | 8.9 µM | nih.gov |

| Chalcone A [1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one] | P. falciparum (CQ-R FCR3) | IC₅₀ | 0.31 µg/mL | pensoft.net |

Structure Activity Relationship Sar Studies

Influence of Hydroxyl and Methoxy (B1213986) Substitution Patterns on Biological Efficacy

The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings of chalcones are critical determinants of their biological efficacy. These substituents modulate the electronic properties and lipophilicity of the molecule, influencing its interaction with biological targets.

Generally, free hydroxyl groups are considered key moieties that can enhance the antioxidant activity of chalcones. mdpi.com For instance, studies have shown that the antioxidant capacity increases with the number of free hydroxyl groups. mdpi.com Specifically, a 3,4-dihydroxy substitution pattern on ring B is often associated with high antioxidant activity. nih.gov The 2'-hydroxyl group on ring A is also significant, though its ability to scavenge radicals can be diminished as it often forms a strong hydrogen bond with the adjacent carbonyl oxygen. mdpi.com

In contrast, methoxy groups can have varied effects. While they may decrease antioxidant and some antimicrobial activities, they have been shown to positively affect antitumor activity. mdpi.commdpi.com Methoxy substitutions can increase the lipophilicity of the compounds, which may enhance their ability to cross cell membranes. mdpi.com For example, methoxyl groups on the B ring have been identified as key for the antifungal bioactivity of some chalcones. mdpi.com The conversion of hydroxyl groups to methoxy groups can, however, lead to a reduction in certain biological effects, such as antibacterial activity against specific strains. mdpi.com

The interplay between hydroxyl and methoxy groups is complex. For some activities, hydroxyl groups are essential, while for others, methoxylation at specific positions leads to enhanced potency. mdpi.commdpi.com

Table 1: Effect of Hydroxyl and Methoxy Groups on Chalcone (B49325) Bioactivity

| Substituent | Position | Biological Activity | Effect | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Ring B (3,4-di-OH) | Antioxidant | Increased activity | nih.gov |

| Hydroxyl (-OH) | General | Antioxidant | Activity increases with the number of -OH groups | mdpi.com |

| Methoxy (-OCH₃) | Ring A | Antibacterial | Decreased activity | mdpi.com |

| Methoxy (-OCH₃) | General | Antitumor | Positively affected | mdpi.com |

Importance of the α,β-Unsaturated Carbonyl System for Bioactivity

The α,β-unsaturated carbonyl system is a hallmark of the chalcone scaffold and is widely considered essential for a broad spectrum of biological activities. researchgate.netacs.org This reactive ketoethylenic moiety (–CO–CH=CH–) acts as a Michael acceptor, making it susceptible to nucleophilic attack. researchgate.netnih.gov

This reactivity allows chalcones to form covalent bonds with biological nucleophiles, most notably the thiol groups (-SH) of cysteine residues within proteins and enzymes. researchgate.netnih.gov This interaction is believed to be a primary mechanism behind many of the observed pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial actions. researchgate.netjchemrev.com By binding to and inactivating key enzymes or signaling proteins, chalcones can modulate various cellular pathways. nih.gov

For example, the inhibition of the proteasome, a key target in cancer therapy, by certain chalcone-based compounds is attributed to the nucleophilic attack by an N-terminal threonine residue in the proteasome's catalytic site on the α,β-unsaturated carbonyl system. nih.gov The polarized carbon-carbon double bond of this system is crucial for its success as a biologically active moiety. researchgate.net The structural integrity of this enone system is so critical that its reduction to a saturated bridge often leads to a significant loss of biological activity.

Contribution of the Methylenedioxy Moiety to Specific Biological Activities

The 3,4-methylenedioxy group, also known as a piperonal (B3395001) moiety when part of a benzaldehyde (B42025) precursor, is a distinctive feature of 2',4'-Dihydroxy-3,4-methylenedioxychalcone. This group, which forms a five-membered ring fused to the aromatic B ring, significantly influences the molecule's conformation and electronic properties, contributing to specific biological activities.

Chalcones containing 3,4-methylenedioxy motifs have demonstrated notable antifungal activity. mdpi.com In some cases, the presence of the 3,4-methylenedioxy substituent on the A ring was sufficient to confer activity against fungal conidia, even without other substituents on the B ring. mdpi.com This suggests that the methylenedioxy group itself is a key pharmacophore for certain biological actions.

Furthermore, piperonal-based chalcones have been synthesized and evaluated for their enzyme inhibitory potential, showing activity against human carbonic anhydrase I and II, as well as acetylcholinesterase. researchgate.net The rigid structure of the methylenedioxy ring can help position the molecule favorably within the active site of an enzyme. The substituents on the aromatic rings significantly influence this activity, and compounds bearing a benzodioxole ring have emerged as prominent for antibacterial activity. researchgate.net

Positional Effects of Substituents on A and B Rings for Diverse Pharmacological Actions

The specific placement of substituents on the A and B aromatic rings has a profound impact on the pharmacological profile of chalcones. The same functional group can elicit different biological responses depending on its position (ortho, meta, or para) due to steric and electronic effects.

For antiparasitic activity, electron-donating substituents on ring B have been shown to be important. nih.gov Conversely, the presence of a hydroxyl group at the C-2' position on ring A can form a hydrogen bond with the adjacent carbonyl group, which may negatively affect the reactivity of the α,β-unsaturated system and, consequently, its biological activity. nih.govresearchgate.net

In the context of cholinesterase inhibition, a key strategy for Alzheimer's disease treatment, the position of substituents is crucial. Studies have shown that a hydroxyl group at the ortho position of ring A plays a promising role in acetylcholinesterase (AChE) inhibition. mdpi.com For other activities, such as anti-inflammatory effects, the substitution pattern determines the inhibitory effects on enzymes like cyclooxygenase (COX) and lipooxygenase (LOX). nih.govnih.gov For example, a chalcone with two hydroxyl groups on ring B was identified as a satisfactory LOX inhibitor. nih.gov The type and position of substituents can be altered to fine-tune the activity, making the chalcone scaffold a versatile template for drug design. jchemrev.com

Table 2: Positional Effects of Substituents on Pharmacological Activity

| Ring | Position | Substituent | Pharmacological Action | Effect | Reference |

|---|---|---|---|---|---|

| Ring A | 2' | Hydroxyl (-OH) | Antiparasitic | Can decrease activity via H-bonding | nih.gov |

| Ring A | Ortho | Hydroxyl (-OH) | Acetylcholinesterase Inhibition | Promising role in inhibition | mdpi.com |

| Ring B | General | Electron-donating groups | Antiparasitic | Favorable for activity | nih.gov |

Advanced Research Methodologies and Future Directions

In Vitro and In Silico Approaches in Bioactivity Assessment

Modern drug discovery heavily relies on a combination of laboratory-based (in vitro) and computational (in silico) methods to efficiently screen compounds and investigate their biological activities. This dual approach allows for the rapid assessment of potential therapeutic agents and provides deep insights into their molecular interactions.

Cell-based assays are fundamental in determining the biological effects of compounds on cellular processes. For chalcones, these assays are crucial for understanding their anticancer potential. Research has indicated that 2',4'-Dihydroxy-3,4-methylenedioxychalcone can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). ontosight.ai

While specific studies on this compound are limited, research on structurally similar chalcones provides a methodological framework. For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) has been shown to exhibit concentration-dependent cytotoxicity against human pancreatic cancer cell lines, PANC-1 and MIA PaCa-2. nih.gov Similarly, 2',4'-dihydroxy-3,4,5-trimethoxychalcone was found to arrest MCF-7 breast cancer cells in the metaphase/anaphase stage of mitosis. nih.gov Another analog, 2',4',4-trihydroxy-3-methoxychalcone, demonstrated potent activity against HeLa (cervical cancer) and WiDr (colon cancer) cell lines. researcher.life These studies typically use MTT assays to measure cell viability and techniques like annexin-V/propidium iodide staining and Western blotting to confirm apoptosis and identify the molecular machinery involved, such as the activation of caspases. nih.gov

Table 1: Cytotoxicity of Structurally Related Dihydroxychalcones in Cancer Cell Lines This table presents data from analogs of this compound to illustrate typical findings from cell-based assays.

| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 | Pancreatic | 10.5 ± 0.8 | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | MIA PaCa-2 | Pancreatic | 12.2 ± 0.9 | nih.gov |

| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa | Cervical | 8.53 µg/mL | researcher.life |

| 2',4',4-Trihydroxy-3-methoxychalcone | WiDr | Colon | 2.66 µg/mL | researcher.life |

| 2',4'-Dihydroxy-3-methoxychalcone | HeLa | Cervical | 12.80 µg/mL | researcher.life |

Computational modeling, particularly molecular docking, is a powerful tool for predicting how a ligand (like a chalcone) might bind to a specific protein target. researchgate.net This in silico technique helps to identify potential mechanisms of action and guide the design of more potent molecules.

Table 2: Molecular Docking Performance of Related Chalcone (B49325) Analogs This table illustrates binding energy data from computational studies on analogs to show how ligand-target interactions are assessed.

| Chalcone Derivative | Protein Target | Biological Relevance | Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|

| 3′,4′-Methylenedioxychalcone analog (Compound F) | Succinate (B1194679) Dehydrogenase (SDH) | Antifungal | -6.9 | mdpi.com |

| 2',5'-Dihydroxy-3,4-dimethoxychalcone | Epidermal Growth Factor Receptor (EGFR) | Anticancer | -7.67 | unsoed.ac.id |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivatives | Cyclin-dependent kinase 2 (CDK2) | Anticancer | -7.1 to -9.6 | nih.gov |

Application of Omics Technologies to Elucidate Molecular Pathways (e.g., gene expression analysis via RT-PCR)

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes within a biological system in response to a compound. These tools are invaluable for discovering drug targets and understanding complex biological pathways. nih.gov Transcriptomics, for instance, analyzes the complete set of RNA transcripts, revealing how a compound alters gene expression.

Gene expression analysis using techniques like reverse transcription-polymerase chain reaction (RT-PCR) can quantify changes in specific genes modulated by a chalcone. For example, if a chalcone is hypothesized to affect an inflammatory pathway, RT-PCR can measure the expression levels of genes encoding pro-inflammatory cytokines. While specific omics data for this compound are not yet published, this remains a critical area for future research to fully map its cellular effects and identify its molecular targets.

Strategies for Optimizing Pharmacokinetic Parameters of Chalcone Scaffolds in Research Models

A significant hurdle in the development of many natural and synthetic compounds, including chalcones, is their suboptimal pharmacokinetic profiles, which include poor absorption, rapid metabolism, and low bioavailability. nih.govresearchgate.net Research is actively exploring strategies to overcome these limitations for the broader chalcone scaffold.

Key challenges include low aqueous solubility and metabolic instability. Strategies to enhance the "drug-likeness" of chalcones involve:

Structural Modification: Creating prodrugs or modifying the chalcone structure to block sites of metabolic attack or improve solubility.

Advanced Formulation: Utilizing novel drug delivery systems like nanoparticles, liposomes, or micelles to protect the compound from degradation and enhance its absorption and distribution.

Pharmacokinetic studies on some chalcone derivatives have confirmed poor oral bioavailability, underscoring the need for these optimization strategies to translate their potent in vitro activities into in vivo efficacy. nih.govresearchgate.net

Design and Synthesis of Novel Chalcone Analogs for Enhanced Biological Potency and Selectivity

The chemical synthesis of chalcones is typically straightforward, most commonly achieved through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). mdpi.comjocpr.com For this compound, this would involve reacting 2,4-dihydroxyacetophenone with piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). The synthesis of a related dihydrochalcone (B1670589), 2′,4′-dihydroxy-6′-methoxy-3,4-methylenedioxydihydrochalcone, has been reported. researchgate.netpjsir.org

This synthetic accessibility allows for the systematic design and creation of novel analogs to improve biological activity and selectivity. Structure-activity relationship (SAR) studies explore how different functional groups on the aromatic rings influence efficacy. For example, research on various chalcones has shown that the number and position of hydroxyl and methoxy (B1213986) groups can significantly impact their anticancer or antifungal properties. mdpi.comnih.gov By synthesizing a library of analogs with varied substitution patterns, researchers can identify derivatives with enhanced potency against specific biological targets while minimizing off-target effects.

Deeper Elucidation of Cellular Signaling Pathway Modulation

Chalcones are known to interact with multiple key cellular signaling pathways that regulate inflammation, oxidative stress, and cell survival. Understanding these interactions is crucial for defining their therapeutic potential.

Keap1-Nrf2-ARE Pathway: The α,β-unsaturated ketone moiety present in the chalcone scaffold is a Michael acceptor, which can react with cysteine residues on the Keap1 protein. mdpi.com Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. msjonline.org The interaction with a chalcone disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of numerous cytoprotective and antioxidant enzymes. mdpi.comnih.gov This mechanism is a primary contributor to the antioxidant and anti-inflammatory effects of chalcones.

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov Many chalcones have been shown to inhibit this pathway. nih.gov They can act at several points, such as by preventing the degradation of the IκB inhibitor or by directly interfering with the ability of NF-κB to bind to DNA, thereby blocking the transcription of pro-inflammatory genes. mdpi.comnih.gov

STAT3 and EGFR Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when persistently activated, promotes tumor cell proliferation, survival, and angiogenesis. nih.gov Several chalcones have been found to inhibit the STAT3 pathway, often by blocking its phosphorylation, which is a critical step for its activation. researchgate.net This inhibition can occur by targeting upstream kinases such as JAK, Src, or the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net EGFR signaling itself is a major driver in many cancers, and its activation can lead to the downstream activation of STAT3. nih.govjcancer.org Some chalcone derivatives have demonstrated the ability to directly inhibit EGFR kinase activity, providing a dual mechanism for controlling cancer cell growth. unsoed.ac.idresearchgate.net

Q & A

Q. How is 2',4'-Dihydroxy-3,4-methylenedioxychalcone structurally characterized and validated for purity in academic research?

- Methodological Answer : Structural identity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, particularly focusing on the methylenedioxy group (δ 5.9–6.1 ppm for protons) and hydroxyl resonances . High-resolution mass spectrometry (HRMS) provides exact mass measurements (e.g., [M+H]+ at m/z 330.0845) to verify molecular formula consistency . Purity is assessed via reverse-phase HPLC using C18 columns with UV detection at 280 nm, optimized with mobile phases of acetonitrile/water (0.1% formic acid) .

Q. What synthetic strategies are employed to prepare this compound and its analogs?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between 2',4'-dihydroxyacetophenone and 3,4-methylenedioxybenzaldehyde. Catalytic base (e.g., NaOH or KOH) in ethanol/water mixtures at 60–80°C drives the reaction, with yields optimized by controlling stoichiometry (1:1.2 molar ratio) and reaction time (6–8 hr) . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from methanol .

Q. How is this chalcone isolated from natural sources, and what bioassay-guided approaches are used?

- Methodological Answer : Plant extracts (e.g., Millettia spp.) are fractionated using solvent partitioning (hexane, ethyl acetate, methanol). Bioassay-guided isolation involves screening fractions for antioxidant (DPPH radical scavenging) or cytotoxic (MTT assay) activity. Active fractions undergo repeated column chromatography (Sephadex LH-20, silica gel) and preparative TLC to isolate the target chalcone .

Advanced Research Questions

Q. How do computational studies (e.g., molecular docking) explain the bioactivity of this compound?

- Methodological Answer : Molecular docking simulations (AutoDock Vina, Schrödinger Suite) reveal interactions between the chalcone’s hydroxyl/methylenedioxy groups and target proteins. For example, its antimalarial activity is linked to binding with Plasmodium falciparum Falcipain-2 (binding energy ≤−8.5 kcal/mol), where the 3,4-methylenedioxy moiety forms hydrogen bonds with catalytic cysteine residues . Density Functional Theory (DFT) calculations further predict redox potentials correlated with antioxidant efficacy .

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved across studies?

- Methodological Answer : Discrepancies arise from variations in cell lines, assay conditions, or chalcone stability. For example, cytotoxicity (IC₅₀ = 12–15 µM in HeLa cells ) may dominate under high-dose, short-term exposure, while anti-inflammatory effects (COX-2 inhibition at IC₅₀ = 8 µM) require longer incubation. Researchers should standardize protocols (e.g., serum-free media, controlled pH) and validate results via orthogonal assays (e.g., Western blot for COX-2 expression) .

Q. What structural modifications enhance the antioxidant or antimalarial activity of this chalcone?

- Methodological Answer : Substituent effects are systematically tested:

- Antioxidant activity : The 2',4'-dihydroxy configuration enables radical scavenging via H-atom transfer (BDE ≈ 78 kcal/mol, calculated via DFT). Methoxy groups at C-3/C-4 reduce polarity, enhancing membrane permeability .

- Antimalarial activity : Methylenedioxy groups improve binding to parasitic proteases, while prenylation (C-3') increases lipophilicity and bioavailability .

Q. How is NMR spectroscopy used to resolve structural ambiguities in chalcone derivatives?

- Methodological Answer : 2D NMR techniques (COSY, HSQC, HMBC) differentiate regioisomers. For example, HMBC correlations between H-α (δ 7.8 ppm) and C=O (δ 190 ppm) confirm the chalcone backbone, while NOESY cross-peaks between H-2' and H-6' verify substituent positions . Dynamic NMR (variable temperature) can assess rotational barriers in hindered chalcones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。